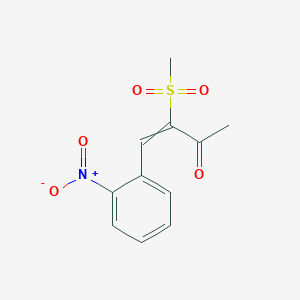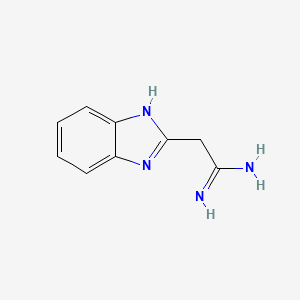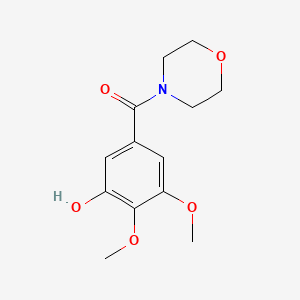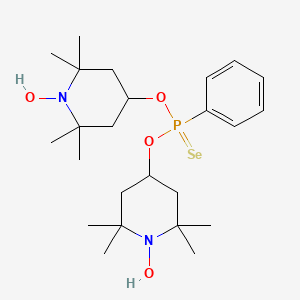
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate is an organic compound with the molecular formula C15H20O3S It is characterized by the presence of a phenylsulfanyl group and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate typically involves multiple steps. One common method includes the reaction of 4,4-dimethyl-2-oxopentanoic acid with phenylthiol in the presence of a suitable catalyst to form the intermediate 4,4-dimethyl-2-oxo-3-(phenylsulfanyl)pentanoic acid. This intermediate is then esterified with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis to release acetic acid, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)butyl acetate
- 4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)hexyl acetate
Uniqueness
4,4-Dimethyl-2-oxo-3-(phenylsulfanyl)pentyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
65302-94-5 |
|---|---|
Molekularformel |
C15H20O3S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(4,4-dimethyl-2-oxo-3-phenylsulfanylpentyl) acetate |
InChI |
InChI=1S/C15H20O3S/c1-11(16)18-10-13(17)14(15(2,3)4)19-12-8-6-5-7-9-12/h5-9,14H,10H2,1-4H3 |
InChI-Schlüssel |
IOYPTRYQWAZAIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)C(C(C)(C)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)



![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)




![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)

![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
